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Introduction
Dihydromyricetin (DHM), a natural flavonoid extracted from plants such as Ampelopsis

grossedentata, has garnered significant interest for its diverse pharmacological properties.

Preclinical studies have highlighted its antioxidant, anti-inflammatory, and metabolism-

regulating effects. This guide provides a comprehensive analysis of the current clinical trial

evidence for DHM's therapeutic potential, offering a direct comparison with alternative

treatments and detailing the experimental protocols of key studies.

Therapeutic Potential in Non-Alcoholic Fatty Liver
Disease (NAFLD)
A pivotal randomized, double-blind, placebo-controlled clinical trial investigated the efficacy of

DHM in patients with NAFLD. The study demonstrated significant improvements in liver health,

glucose and lipid metabolism, and inflammatory markers.[1]
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Parameter
DHM Group (n=30)
- Change from
Baseline

Placebo Group
(n=30) - Change
from Baseline

P-value

Liver Enzymes

Alanine

Aminotransferase

(ALT) (U/L)

-22.5 ± 18.3 -5.8 ± 15.7 <0.01

Aspartate

Aminotransferase

(AST) (U/L)

-15.6 ± 12.1 -4.2 ± 11.9 <0.01

Gamma-Glutamyl

Transpeptidase (GGT)

(U/L)

-18.9 ± 16.4 -3.7 ± 14.5 <0.01

Glucose Metabolism

Fasting Blood

Glucose (mmol/L)
-0.8 ± 0.9 -0.2 ± 0.7 <0.01

HOMA-IR -1.2 ± 1.1 -0.3 ± 0.8 <0.01

Lipid Metabolism

LDL-Cholesterol

(mmol/L)
-0.4 ± 0.5 -0.1 ± 0.4 <0.05

Apolipoprotein B

(ApoB) (g/L)
-0.15 ± 0.2 -0.05 ± 0.18 <0.05

Inflammatory Markers

Tumor Necrosis

Factor-alpha (TNF-α)

(pg/mL)

-2.8 ± 2.1 -0.5 ± 1.9 <0.01

Data adapted from Chen S, et al. (2015).[1]
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Comparison with an Alternative Therapy: Silymarin (Milk
Thistle)
While direct clinical trials comparing DHM and Silymarin are limited, a comparison of their

primary mechanisms and available evidence provides valuable insights.

Feature Dihydromyricetin (DHM) Silymarin (Milk Thistle)

Primary Active Compound Dihydromyricetin
Silymarin complex (silybin,

etc.)

Main Mechanism

Modulates GABA-A receptors,

enhances alcohol metabolism,

antioxidant, anti-inflammatory

Potent antioxidant, membrane

stabilizer, anti-inflammatory,

antifibrotic

Best For
Alcohol-related liver stress,

hangover prevention, NAFLD

General liver protection, toxin-

induced liver damage, cirrhosis

support

Clinical Evidence in NAFLD

Demonstrated improvement in

liver enzymes, glucose/lipid

metabolism, and inflammation

in a randomized controlled

trial.[1]

Evidence for improvement in

liver enzymes, but data on

metabolic parameters is less

consistent.

Therapeutic Potential in Alcohol-Associated Liver
Disease
While clinical data is still emerging, a Phase I dose-escalation study is underway to evaluate

the safety and pharmacokinetics of DHM for treating alcohol-associated liver disease.[2]

Preclinical studies have shown that DHM can protect the liver from alcohol-induced injury by

enhancing ethanol metabolism, reducing lipid accumulation, and suppressing inflammatory

responses.[3][4]
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Direct clinical comparisons between DHM and FDA-approved treatments for alcohol use

disorder are not yet available. However, preclinical evidence suggests DHM may have a unique

mechanism of action.

Feature
Dihydromyricetin
(DHM) (Preclinical)

Naltrexone Acamprosate

Mechanism of Action

Antagonizes alcohol's

effects on GABA-A

receptors, reduces

withdrawal symptoms,

and decreases

voluntary alcohol

consumption in animal

models.[5]

Opioid antagonist that

reduces the rewarding

effects of alcohol.

Modulates glutamate

and GABA

neurotransmission to

reduce withdrawal

symptoms.

Primary Efficacy

Reduces intoxication

and withdrawal

symptoms in rats.[5]

Reduces heavy

drinking days and

cravings.[6][7]

Promotes abstinence.

[6][7]

Therapeutic Potential in Metabolic Syndrome
DHM has shown promise in improving features of metabolic syndrome, particularly in the

context of type 2 diabetes.

Comparison with Metformin in Type 2 Diabetes
A double-blind, randomized clinical trial is comparing the effects of DHM and metformin on

glycemic control, insulin sensitivity, and insulin secretion in patients with type 2 diabetes.[8]

Preclinical studies suggest that DHM can improve insulin sensitivity and glucose uptake.[9]
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Feature Dihydromyricetin (DHM) Metformin

Mechanism of Action

Activates AMPK signaling

pathway, improves insulin

sensitivity.[9]

Activates AMPK, reduces

hepatic glucose production,

improves insulin sensitivity.

Primary Outcome Measures in

Clinical Trial

Changes in fasting and

postprandial glucose, HbA1c,

insulin sensitivity, and insulin

secretion.[8]

Established first-line therapy

for type 2 diabetes with proven

efficacy in glycemic control.[10]

[11]

Experimental Protocols
Protocol for DHM in Nonalcoholic Fatty Liver Disease

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Participants: 60 adult patients diagnosed with NAFLD.

Intervention: Participants were randomly assigned to receive either two 150 mg capsules of

DHM or two placebo capsules, twice daily for three months.

Primary Outcome Measures: Changes in serum levels of liver enzymes (ALT, AST, GGT),

glucose, and lipids (LDL-c, ApoB).

Secondary Outcome Measures: Changes in HOMA-IR index, and serum levels of TNF-α,

cytokeratin-18 fragment, fibroblast growth factor 21, and adiponectin.

Biochemical Analysis: Serum levels of all markers were measured at baseline and at the end

of the three-month intervention period.[1]

Protocol for Phase I Study of DHM in Alcohol-
Associated Liver Disease

Study Design: A single-center, open-label, dose-escalation study.

Participants: 12 healthy volunteers.
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Intervention: Participants are divided into four cohorts receiving escalating doses of DHM

(300 mg to 900 mg), some in combination with L-lysine, administered as a liquid suspension

or oral solution over a 24-hour period.

Primary Outcome Measures: To assess the safety and tolerability of DHM and to determine

the maximum tolerated dose.

Secondary Outcome Measures: To characterize the pharmacokinetic profile of DHM.

Data Collection: Blood samples are collected at uniform intervals to measure DHM levels.[2]

Signaling Pathways and Mechanisms of Action
DHM exerts its therapeutic effects through the modulation of several key signaling pathways.

AMPK/Sirt-1 Signaling Pathway
DHM is a known activator of the AMP-activated protein kinase (AMPK) pathway, a central

regulator of cellular energy homeostasis.[3][12][13] Activation of AMPK by DHM leads to the

subsequent activation of Sirtuin 1 (Sirt1), which together play a crucial role in improving

mitochondrial function, reducing oxidative stress, and regulating glucose and lipid metabolism.

[12][14][15]
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DHM activates the AMPK/Sirt1 signaling pathway.

Nrf2 Signaling Pathway
DHM has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway,

a key regulator of the cellular antioxidant response.[16][17] DHM can promote the dissociation

of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the

transcription of antioxidant genes.[4][18][19][20][21]
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DHM activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway
DHM exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-

κB) signaling pathway.[22][23][24] By suppressing the activation of IKK and the subsequent

phosphorylation and degradation of IκBα, DHM prevents the translocation of NF-κB to the

nucleus, thereby reducing the expression of pro-inflammatory cytokines.[23][24][25]
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DHM inhibits the NF-κB inflammatory pathway.
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The available clinical and preclinical evidence suggests that Dihydromyricetin holds significant

therapeutic potential, particularly in the management of non-alcoholic fatty liver disease and

metabolic syndrome. Its multifaceted mechanism of action, targeting key pathways involved in

metabolism, inflammation, and oxidative stress, makes it a promising candidate for further

investigation. However, a notable limitation is its low bioavailability, which is an active area of

research for the development of more effective formulations.

Future research should focus on larger, long-term clinical trials to establish the efficacy and

safety of DHM in various conditions. Direct comparative studies against standard-of-care

treatments are crucial to determine its place in clinical practice. Further elucidation of its

molecular targets and signaling pathways will also be vital for optimizing its therapeutic

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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